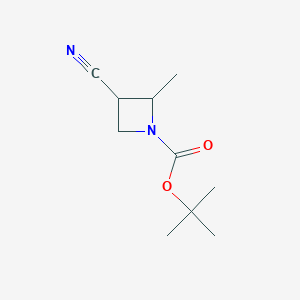
5-(Chloromethyl)-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-6-methylnicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a methyl group at the 6-position, along with a nitrile group at the 3-position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-methylnicotinonitrile typically involves the chloromethylation of 6-methylnicotinonitrile. One common method includes the reaction of 6-methylnicotinonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, such as temperature and residence time, leading to higher purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-6-methylnicotinonitrile involves its interaction with molecular targets through its functional groups. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylnicotinonitrile: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Chloromethyl-2-methylnicotinonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
5-(Chloromethyl)pyridine: A simpler analog with only the chloromethyl group, used in different contexts.
Uniqueness
5-(Chloromethyl)-6-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both the chloromethyl and nitrile groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial settings.
Propiedades
Número CAS |
1260670-17-4 |
|---|---|
Fórmula molecular |
C8H7ClN2 |
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
5-(chloromethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-8(3-9)2-7(4-10)5-11-6/h2,5H,3H2,1H3 |
Clave InChI |
JDJSFVQUUFHZRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


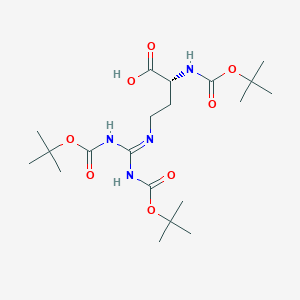
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)

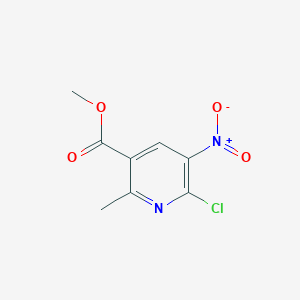

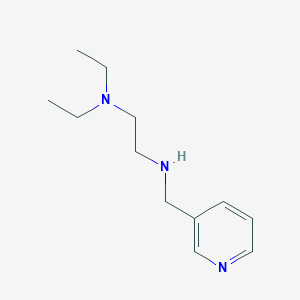

![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
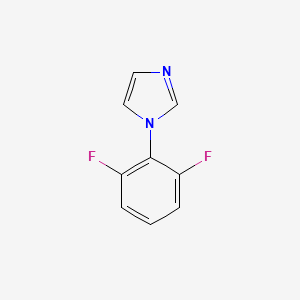
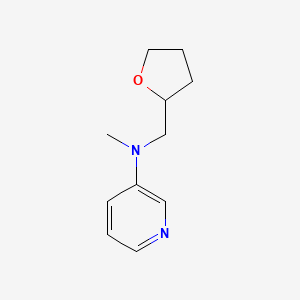
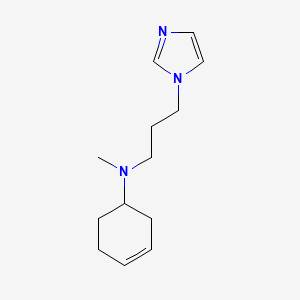
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
